N-(Acetyloxy)-N-((4-(1,1-dimethylethyl)phenyl)methoxy)benzamide
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Overview
Description
N-(Acetyloxy)-N-((4-(1,1-dimethylethyl)phenyl)methoxy)benzamide, commonly known as Boc-4-OMe-ASA, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of acetylsalicylic acid (ASA) derivatives and has shown promising results in various studies.
Mechanism Of Action
The mechanism of action of Boc-4-OMe-N-(Acetyloxy)-N-((4-(1,1-dimethylethyl)phenyl)methoxy)benzamide involves the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins and thromboxanes. By inhibiting COX enzymes, Boc-4-OMe-N-(Acetyloxy)-N-((4-(1,1-dimethylethyl)phenyl)methoxy)benzamide reduces inflammation and pain. Additionally, it has been shown to induce apoptosis in cancer cells, which could be a potential mechanism for its anti-cancer properties.
Biochemical And Physiological Effects
Boc-4-OMe-N-(Acetyloxy)-N-((4-(1,1-dimethylethyl)phenyl)methoxy)benzamide has been shown to have a similar biochemical and physiological profile to N-(Acetyloxy)-N-((4-(1,1-dimethylethyl)phenyl)methoxy)benzamide. It is rapidly absorbed and metabolized in the body, with a half-life of approximately 30 minutes. It has been shown to have a similar anti-inflammatory and anti-platelet effect as N-(Acetyloxy)-N-((4-(1,1-dimethylethyl)phenyl)methoxy)benzamide, but with potentially fewer side effects.
Advantages And Limitations For Lab Experiments
One advantage of using Boc-4-OMe-N-(Acetyloxy)-N-((4-(1,1-dimethylethyl)phenyl)methoxy)benzamide in lab experiments is its high purity and stability. It has also been shown to have a low toxicity profile, making it a safer alternative to other compounds with similar properties. However, one limitation is its relatively high cost compared to other compounds.
Future Directions
There are several future directions for the research on Boc-4-OMe-N-(Acetyloxy)-N-((4-(1,1-dimethylethyl)phenyl)methoxy)benzamide. One potential application is in the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Additionally, further studies could investigate its potential use in cancer therapy, either alone or in combination with other drugs. Finally, research could focus on optimizing the synthesis method to reduce costs and increase yields.
Synthesis Methods
The synthesis of Boc-4-OMe-N-(Acetyloxy)-N-((4-(1,1-dimethylethyl)phenyl)methoxy)benzamide involves the reaction of N-(Acetyloxy)-N-((4-(1,1-dimethylethyl)phenyl)methoxy)benzamide with tert-butyl 4-(methoxymethoxy)benzoate in the presence of a base. The resulting compound is then acetylated to yield Boc-4-OMe-N-(Acetyloxy)-N-((4-(1,1-dimethylethyl)phenyl)methoxy)benzamide. This synthesis method has been optimized to obtain high yields and purity of the final product.
Scientific Research Applications
Boc-4-OMe-N-(Acetyloxy)-N-((4-(1,1-dimethylethyl)phenyl)methoxy)benzamide has been studied for its potential therapeutic applications in various fields of research. It has shown anti-inflammatory and anti-cancer properties in preclinical studies. In addition, it has been investigated for its ability to inhibit platelet aggregation, which could have implications in the treatment of cardiovascular diseases.
properties
CAS RN |
139259-93-1 |
---|---|
Product Name |
N-(Acetyloxy)-N-((4-(1,1-dimethylethyl)phenyl)methoxy)benzamide |
Molecular Formula |
C20H23NO4 |
Molecular Weight |
341.4 g/mol |
IUPAC Name |
[benzoyl-[(4-tert-butylphenyl)methoxy]amino] acetate |
InChI |
InChI=1S/C20H23NO4/c1-15(22)25-21(19(23)17-8-6-5-7-9-17)24-14-16-10-12-18(13-11-16)20(2,3)4/h5-13H,14H2,1-4H3 |
InChI Key |
OMBCVEKVDBLGBE-UHFFFAOYSA-N |
SMILES |
CC(=O)ON(C(=O)C1=CC=CC=C1)OCC2=CC=C(C=C2)C(C)(C)C |
Canonical SMILES |
CC(=O)ON(C(=O)C1=CC=CC=C1)OCC2=CC=C(C=C2)C(C)(C)C |
Other CAS RN |
139259-93-1 |
synonyms |
[benzoyl-[(4-tert-butylphenyl)methoxy]amino] acetate |
Origin of Product |
United States |
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